methyl 5-methyl-2-phenyl-4-(propionylamino)thieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
“Methyl 5-methyl-2-phenyl-4-(propionylamino)thieno[2,3-d]pyrimidine-6-carboxylate” is a complex organic compound that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . These types of structures are often found in various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings and functional groups would result in a variety of chemical properties. The compound’s behavior would be influenced by factors such as the electron-donating or withdrawing nature of the functional groups, their spatial arrangement, and the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions . For example, the amino group could participate in condensation reactions, while the carboxylate ester could be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents. Its melting and boiling points would depend on factors such as the size and shape of the molecule, and the types of intermolecular forces present .Safety and Hazards
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the wide range of activities exhibited by related compounds, it could be a promising candidate for the development of new pharmaceuticals .
Properties
IUPAC Name |
methyl 5-methyl-2-phenyl-4-(propanoylamino)thieno[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-4-12(22)19-16-13-10(2)14(18(23)24-3)25-17(13)21-15(20-16)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRUGRCMHPXFKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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